molecular formula C6H8N6O B14987824 N~5~,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine CAS No. 210301-47-6

N~5~,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B14987824
CAS No.: 210301-47-6
M. Wt: 180.17 g/mol
InChI Key: AVCTZMMHUAGABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N⁵,N⁶-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a synthetic mitochondrial uncoupler belonging to the [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine class. This compound features methyl groups at the N⁵ and N⁶ positions, distinguishing it from analogs with aromatic or bulkier substituents. Its design aims to optimize mitochondrial uncoupling efficiency while minimizing toxicity, a strategy supported by structural modifications observed in related compounds (e.g., imidazo[4,5-b]pyrazine derivatives, where methylation reduced toxicity) .

Mitochondrial uncouplers dissipate the proton gradient across the inner mitochondrial membrane, increasing energy expenditure and modulating metabolic pathways.

Properties

CAS No.

210301-47-6

Molecular Formula

C6H8N6O

Molecular Weight

180.17 g/mol

IUPAC Name

5-N,6-N-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C6H8N6O/c1-7-3-4(8-2)10-6-5(9-3)11-13-12-6/h1-2H3,(H,7,9,11)(H,8,10,12)

InChI Key

AVCTZMMHUAGABV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=NON=C2N=C1NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves a multi-step process. One common method starts with the reaction of 3,4-diaminofurazan with oxalic acid to form the intermediate 1,2,5-oxadiazolo[3,4-b]pyrazine-5,6-dione. This intermediate is then subjected to methylation using methyl iodide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N~5~,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~5~,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of N5,N~6~-Dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its role as a mitochondrial uncoupler. It disrupts the proton gradient across the mitochondrial membrane, leading to increased respiration and reduced ATP production. This action can induce apoptosis in cancer cells and modulate metabolic pathways . The compound targets the mitochondrial membrane and affects pathways related to energy metabolism and cell survival .

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity and pharmacokinetic properties of [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamines are highly dependent on N⁵/N⁶ substituents. Key comparisons include:

Table 1: Comparative Analysis of Selected Analogs
Compound Name Substituents (N⁵, N⁶) Molecular Weight Key Biological Activity Toxicity Profile Therapeutic Application References
N⁵,N⁶-Dimethyl[...]diamine Methyl, Methyl ~252.23* Moderate mitochondrial uncoupling (inferred) Low (predicted) Metabolic disorders (e.g., NASH)
BAM15 2-fluorophenyl, 2-fluorophenyl 340.29 Potent mitochondrial uncoupling; improves glycemic control Tolerable in vivo Obesity, cancer
SHC517 2-fluorophenyl, 3-fluorophenyl ~358.30* Enhanced lipid oxidation; reverses obesity Low Obesity, diabetes
Compound C2 3,4-dimethylphenyl, isopropyl Undisclosed Bactericidal (B. subtilis spores) Undisclosed Antibacterial agents
CCCP Chlorophenylhydrazone 290.10 Strong uncoupling; non-selective High (cytotoxic) Research tool

*Molecular weights estimated based on structural formulas.

Key Findings:

Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., Fluorophenyl in BAM15/SHC517): Enhance mitochondrial uncoupling by increasing lipophilicity and membrane permeability . BAM15 increases oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), indicating robust metabolic activation . Methyl Groups (Dimethyl Derivative): Likely reduce toxicity compared to non-methylated analogs (e.g., imidazo[4,5-b]pyrazines with N–H groups showed toxicity alleviated by methylation) . However, reduced lipophilicity may lower uncoupling efficacy compared to BAM13.

Toxicity and Selectivity: Classical uncouplers like CCCP cause off-target effects, including rapid depolarization and cytotoxicity . The dimethyl derivative’s reduced aromaticity may further minimize reactive oxygen species (ROS) generation, a common side effect of mitochondrial uncouplers .

Therapeutic Potential: BAM15: Suppresses breast cancer proliferation by shifting metabolism from glycolysis to oxidative phosphorylation . SHC517: Reverses diet-induced obesity without affecting food intake . Dimethyl Derivative: Potential application in nonalcoholic steatohepatitis (NASH), where mitochondrial uncouplers reduce hepatic lipid accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.